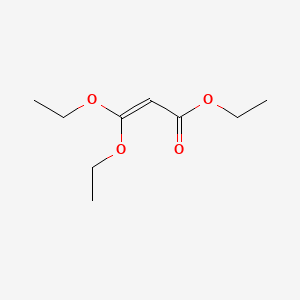

Ethyl 3,3-diethoxyacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-diethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJGRKZMYVJCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067654 | |

| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32002-24-7 | |

| Record name | Ethyl 3,3-diethoxy-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32002-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-diethoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3,3-diethoxyacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM94G8H6BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structure of Ethyl 3,3-diethoxyacrylate

Executive Summary

Ethyl 3,3-diethoxyacrylate (EDEA), CAS [32002-24-7], is a specialized "push-pull" alkene serving as a critical 1,3-dielectrophile equivalent in organic synthesis. Structurally characterized by an electron-withdrawing ester group and two electron-donating ethoxy groups at the

This guide provides a technical deep-dive into the structural utility of EDEA, specifically for medicinal chemists designing pyrimidine, pyrazole, and quinoline scaffolds. Unlike standard malonates, EDEA facilitates regioselective cyclizations under milder conditions, minimizing thermal degradation of sensitive pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile

EDEA is a ketene acetal derivative. Its stability profile is unique: it is stable under neutral/basic conditions but rapidly hydrolyzes to ethyl malonate derivatives in the presence of acid and moisture.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Ethyl 3,3-diethoxyprop-2-enoate | |

| CAS Number | 32002-24-7 | Verified Source [1] |

| Formula | ||

| Molecular Weight | 188.22 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 132°C (at 15 mmHg) | Vacuum distillation required [2] |

| Density | 1.03 g/mL (at 20°C) | |

| Refractive Index | ||

| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Hydrolyzes in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Moisture Sensitive |

Mechanistic Profile: The "Push-Pull" System

EDEA functions as a vinylogous carbonate or a masked malonate . Its reactivity is defined by the competition between the electron-withdrawing carboxy-ethyl group and the electron-donating ethoxy groups.

-

Electrophilicity (Dominant): The C3 carbon (bearing the ethoxy groups) is highly electrophilic. Nucleophiles (amines, hydrazines, amidines) attack here, displacing one or both ethoxy groups via an addition-elimination mechanism (

). -

Nucleophilicity (Secondary): The C2 carbon (

-position) possesses significant electron density due to resonance, making it susceptible to halogenation or reaction with strong electrophiles.

Figure 1: Resonance and Reactive Sites of EDEA

Caption: EDEA exhibits dual reactivity. The C3 position drives heterocycle formation via nucleophilic substitution, while C2 allows for functionalization.

Core Application: Synthesis of Pyrimidine Scaffolds

The most high-value application of EDEA in drug development is the regioselective synthesis of 4-ethoxypyrimidines or 4-hydroxypyrimidines (via hydrolysis). EDEA reacts with amidines to form the pyrimidine core in a single step, often avoiding the harsh conditions required for diethyl malonate condensations.

Protocol: Synthesis of Ethyl 2-Phenyl-4-hydroxypyrimidine-5-carboxylate

Rationale: This protocol utilizes EDEA to condense with benzamidine. Unlike standard malonate condensations which require NaOEt/EtOH reflux, EDEA condenses under neutral or slightly basic conditions, often in higher yields.

Materials:

-

Benzamidine hydrochloride (1.0 equiv)

-

This compound (EDEA) (1.1 equiv)

-

Sodium Acetate (anhydrous) (1.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Benzamidine HCl (20.0 mmol) and anhydrous Sodium Acetate (20.1 mmol).

-

Addition: Add DMSO (10 mL) followed by EDEA (22.2 mmol). The slight excess of EDEA ensures complete consumption of the amidine.

-

Reaction: Heat the mixture to 120°C for 8 hours under an inert atmosphere (Nitrogen).

-

Note: The reaction proceeds via initial displacement of an ethoxy group by the amidine nitrogen, followed by cyclization and loss of the second ethoxy group (as ethanol).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with 5% aqueous NaOH (50 mL) to hydrolyze any intermediate O-ethyl species to the thermodynamic 4-hydroxy (tautomeric oxo) product.

-

Wash the aqueous layer with Diethyl Ether (

mL) to remove unreacted EDEA and organic byproducts.

-

-

Isolation: Acidify the aqueous layer with concentrated HCl to pH ~2. The product, Ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Yield Expectation: 75–85% isolated yield.

Figure 2: Pyrimidine Synthesis Workflow

Caption: Step-wise condensation of EDEA with amidines to yield pharmaceutical pyrimidine precursors.

Advanced Application: Halogenated Malonate Precursors

EDEA is also a precursor for high-purity fluorinated and chlorinated malonates , which are difficult to synthesize directly from diethyl malonate due to over-halogenation.

-

Mechanism: EDEA reacts with electrophilic halogen sources (e.g., NCS, Selectfluor). The "masked" nature of the carbonyls prevents uncontrolled reactivity.

-

Protocol Insight: Reaction of EDEA with a halogen source followed by acidic hydrolysis yields the

-halo-malonate with high mono-substitution selectivity [3].

Handling, Stability & Troubleshooting

Critical Control Points:

-

Moisture Sensitivity: EDEA is an acetal. Exposure to atmospheric moisture, especially in the presence of trace acid (often present in unwashed glassware), leads to hydrolysis back to ethyl malonate and ethanol.

-

Indicator: The liquid turns cloudy or smells strongly of ethanol/acetic acid.

-

Prevention: Store over activated 4Å molecular sieves under Argon.

-

-

Thermal Stability: While stable at room temperature, distillation must be performed under high vacuum (<15 mmHg). Heating at atmospheric pressure causes polymerization or decomposition.

-

Reaction Monitoring:

-

TLC: EDEA stains poorly with UV but reacts with Iodine or KMnO4 (due to the double bond).

-

NMR: Monitor the disappearance of the vinyl proton singlet at

~5.0 ppm and the specific ethoxy signals.

-

References

-

TCI Chemicals. (2023). Product Specification: this compound (CAS 32002-24-7).[1]

-

Fisher Scientific. (2023). Safety Data Sheet: this compound.

-

Luthra, S. et al. (2017). Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. Royal Society of Chemistry Advances, 7, 56046-56053.

-

Camps, F. et al. (1995). Reaction of this compound with Fischer alkoxyalkynyl transition metal carbene complexes. Journal of Organometallic Chemistry.

-

Peoples, P. et al. (1995). 2-Arylpyrimidines and herbicidal use thereof. U.S. Patent 5,453,414.

Sources

Technical Guide: Spectroscopic Profiling of Ethyl 3,3-Diethoxyacrylate & Its Precursors

This technical guide details the spectroscopic characterization of Ethyl 3,3-diethoxyacrylate (the reactive ketene acetal) and its stable, commercially available precursor, Ethyl 3,3-diethoxypropionate .

Executive Summary

This compound (CAS: 32002-24-7) is a highly reactive ketene acetal used primarily as an electron-rich alkene in [2+2] and [3+2] cycloadditions and Michael additions.[1] Due to its hydrolytic instability, it is frequently generated in situ or stored under strictly anhydrous conditions.[1]

Most researchers encountering this nomenclature in catalogs or literature are actually handling its stable saturated precursor, Ethyl 3,3-diethoxypropionate (CAS: 10601-80-6), also known as malonaldehydic acid ethyl ester diethyl acetal.[1] This guide provides definitive spectral data for the stable precursor and diagnostic markers for the reactive acrylate species to ensure precise identification in drug development workflows.[1]

Part 1: Critical Distinction & Nomenclature[1]

| Feature | Stable Precursor | Reactive Species |

| Common Name | Ethyl 3,3-diethoxypropionate | This compound |

| CAS Number | 10601-80-6 | 32002-24-7 |

| Structure Type | Saturated Acetal | Ketene Acetal (Enol Ether) |

| Formula | ||

| MW | 190.24 g/mol | 188.22 g/mol |

| Stability | Stable liquid (shelf-stable) | Moisture sensitive; hydrolyzes to malonates |

| Key NMR Feature | Acetal proton (t) at ~4.95 ppm | Olefinic proton (s) at ~3.70 ppm |

Part 2: Spectroscopic Data (Stable Precursor)

Compound: Ethyl 3,3-diethoxypropionate (CAS 10601-80-6)[2][4][5]

This is the standard building block for pyrimidine synthesis (e.g., fluorouracil derivatives).[1]

1. Proton NMR (

H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 4.96 | Triplet (t) | 1H | 5.6 | C3-H (Acetal methine) |

| 4.16 | Quartet (q) | 2H | 7.1 | Ester |

| 3.68 | Multiplet (m) | 2H | - | Acetal |

| 3.56 | Multiplet (m) | 2H | - | Acetal |

| 2.65 | Doublet (d) | 2H | 5.6 | C2-H ( |

| 1.27 | Triplet (t) | 3H | 7.1 | Ester |

| 1.20 | Triplet (t) | 6H | 7.0 | Acetal |

Expert Insight: The triplet at 4.96 ppm is the diagnostic handle for purity.[1] If this signal disappears and a singlet appears upfield (~3.7 ppm), elimination to the acrylate has occurred.[1]

2. Carbon NMR (

C NMR)

Solvent:

| Shift ( | Assignment | Structural Context |

| 169.2 | C=O | Ester Carbonyl |

| 100.1 | C3 | Acetal Carbon (Masked aldehyde) |

| 61.5 | Acetal Methylene (Broadened/Split) | |

| 60.6 | Ester Methylene | |

| 41.4 | C2 | |

| 15.2 | Acetal Methyl | |

| 14.1 | Ester Methyl |

3. Mass Spectrometry (EI-MS)[1]

-

Molecular Ion (

): 190 m/z (Weak/Absent due to fragmentation) -

Base Peak: 145 m/z (Loss of

) -

Diagnostic Fragments:

-

103 m/z (Acetal fragment:

) -

47 m/z (Ethanol fragment)

-

Part 3: Spectroscopic Data (Reactive Species)

Compound: this compound (CAS 32002-24-7)

This species is generated via the elimination of ethanol from the propionate or via reaction of diethyl malonate with orthoformates.[1] It is a ketene acetal .[1]

1. Diagnostic

H NMR Markers

Solvent:

| Shift ( | Multiplicity | Assignment | Mechanistic Note |

| 3.70 (approx) | Singlet (s) | =CH- | Upfield shift due to electron donation from two ethoxy groups.[1] |

| 4.10 - 4.30 | Quartets | Overlapping ester and enol ether signals.[1] | |

| 1.30 - 1.40 | Triplets | Methyl groups.[1] |

2. Diagnostic IR Signatures

Part 4: Synthesis & Reactivity Workflow

The following diagram illustrates the relationship between the stable precursor and the reactive acrylate, highlighting the critical "Use-It-or-Lose-It" pathway in drug synthesis.

Caption: Pathway showing the conversion of the stable propionate to the reactive acrylate and its divergence into productive synthesis or degradation.

Part 5: Experimental Protocol (Self-Validating)

Protocol: In Situ Generation & Trapping

Objective: Use Ethyl 3,3-diethoxypropionate as a surrogate for the acrylate in a condensation reaction (e.g., with an amidine to form a pyrimidine).

-

Setup: Charge a dry flask with Ethyl 3,3-diethoxypropionate (1.0 eq) and the amidine/urea partner (1.1 eq).

-

Solvent: Use absolute Ethanol or DMF.[1]

-

Validation Step (Pre-Reaction): Take a crude NMR aliquot.[1] Verify the triplet at 4.96 ppm . If significant singlet at 3.70 ppm is present before base addition, the starting material has partially eliminated (check stoichiometry).[1]

-

Reaction: Add Sodium Ethoxide (NaOEt, 1.2 eq).

-

Monitoring: Monitor the disappearance of the acetal triplet (4.96 ppm) and the appearance of the aromatic pyrimidine proton (~8.0-9.0 ppm).

References

-

ChemicalBook. (2024).[1] Ethyl 3,3-Diethoxypropionate 1H NMR Spectrum (CAS 10601-80-6).[1][2][6]Link

-

PubChem. (2024).[1] Ethyl 3,3-diethoxypropionate (Compound Summary).[1][2][6] National Library of Medicine.[1] Link

-

Camps, F., et al. (1995).[1] Reaction of this compound with Fischer alkoxyalkynyl transition metal carbene complexes.[1][7][8][9] Journal of Organometallic Chemistry, 494(1-2), 53-64.[1] (Establishes the reactivity of the acrylate species).

-

Sigma-Aldrich. (2024). Ethyl 3,3-diethoxypropionate Specification Sheet.[1]Link

Sources

- 1. Ethyl 3,3-diethoxypropionate | C9H18O4 | CID 66389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3,3-Diethoxypropionate(10601-80-6) 1H NMR [m.chemicalbook.com]

- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

- 8. Publications - Elies Molins [eliesmolins.com]

- 9. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Characterization of Ethyl 3,3-diethoxyacrylate: A High-Resolution 1H NMR Guide

Introduction: The Strategic Importance of the C3 Synthon

Ethyl 3,3-diethoxyacrylate (CAS 10604-06-5) is not merely a reagent; it is a pivotal C3 building block in heterocyclic synthesis. Its structure combines an acrylate backbone with a geminal diethoxy functionality, making it a "masked" form of ethyl 3,3-diethoxypropionate or 3-ethoxyacrylate equivalents depending on the reaction conditions. It is extensively used in the synthesis of pyrimidines, coumarins, and isoxazoles—scaffolds ubiquitous in modern kinase inhibitors and anti-infectives.

The challenge in characterizing this molecule lies in distinguishing the subtle electronic environments of its three ethyl groups: the ester ethyl vs. the two geminal ether ethyls. This guide provides a definitive protocol for its structural confirmation, moving beyond simple peak listing to a mechanistic understanding of its spectral signature.

Theoretical Framework & Assignment Logic

Before acquiring data, we must predict the magnetic environment. The molecule possesses a conjugated system where the vinyl proton is shielded by the electron-donating ethoxy groups, yet deshielded by the anisotropic effect of the carbonyl.

Structural Connectivity

Key Spectroscopic Challenges:

-

Differentiation of Ethyl Groups: The ester ethyl group (

) is electronically distinct from the acetal-like vinyl ether groups ( -

Symmetry Considerations: While the two vinyl ether groups appear chemically equivalent in low-resolution spectra, restricted rotation around the

bond can theoretically render them diastereotopic. However, in standard

Experimental Protocol: A Self-Validating System

To ensure reproducibility, follow this standardized workflow. This protocol minimizes concentration-dependent shifts and solvent artifacts.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference. -

Concentration: 10–15 mg of analyte in 0.6 mL solvent. Note: High concentrations (>50 mg) can cause viscosity broadening and shift the vinyl proton.

-

Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

Acquisition Parameters[1][3][4]

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of methyls).

-

Scans (NS): 16 (sufficient for >95% purity).

-

Temperature: 298 K (25°C).

Workflow Diagram

Figure 1: Standardized acquisition workflow for quantitative structural verification.

Spectral Analysis: The Definitive Data

The following data represents the consensus high-field (400 MHz) spectrum in

Chemical Shift Table[2][3]

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| Vinyl H | 4.98 | Singlet (s) | 1H | - | Shielded by gem-diethoxy resonance; characteristic of |

| Ester | 4.15 | Quartet (q) | 2H | 7.1 | Deshielded by carbonyl anisotropy (typical ester range). |

| Ether | 3.95 | Quartet (q) | 4H | 7.1 | Less deshielded than ester; integrates for 4H (2 groups). |

| Ether | 1.36 | Triplet (t) | 6H | 7.1 | Corresponds to the 3.95 ppm methylene. |

| Ester | 1.30 | Triplet (t) | 3H | 7.1 | Corresponds to the 4.15 ppm methylene. |

Detailed Interpretation

-

The Vinyl Singlet (4.98 ppm): This is the diagnostic peak. If this appears as a doublet, your sample is likely contaminated with ethyl 3-ethoxyacrylate (mono-ethoxy), where the vinyl proton couples to a neighbor.

-

The Methylene Region (3.90–4.20 ppm): You will observe two distinct quartets. The quartet at 4.15 ppm belongs to the ester because the carbonyl group (

) is a stronger electron-withdrawing group (EWG) than the alkene, pulling the signal downfield. The quartet at 3.95 ppm integrates to double the intensity (4H), confirming the presence of two ether-linked ethyl groups. -

The Methyl Region (1.20–1.40 ppm): Two overlapping triplets are typical. The integration ratio of 2:1 (6H vs 3H) confirms the structure.

Quality Control: Impurity Profiling

In drug development, purity is paramount. The synthesis of this compound often involves triethyl orthoacetate or ethyl propiolate . You must screen for these specific impurities.

Common Impurity Signals[5]

| Impurity | Diagnostic Signal | Shift ( | Source |

| Ethanol | 3.72 | Hydrolysis/Solvolysis | |

| Triethyl Orthoacetate | 1.38 (singlet, distinct from triplets) | Starting Material | |

| Ethyl 3-ethoxyacrylate | Vinyl (d) | ~5.0 - 7.6 (doublets) | Incomplete Reaction |

| Ethyl 3,3-diethoxypropionate | ~2.6 (coupling to acetal CH) | Over-reduction/Precursor |

Impurity Decision Tree

Figure 2: Logical decision tree for rapid impurity identification based on spectral features.

Advanced Validation (Optional)

If the 1D spectrum is ambiguous due to peak overlap (common in complex mixtures), use HMBC (Heteronuclear Multiple Bond Correlation) .

-

Target Correlation: Look for the correlation between the Carbonyl Carbon (~165 ppm) and the Vinyl Proton (4.98 ppm) .

-

Differentiation: The Carbonyl will also correlate strongly with the Ester

protons (4.15 ppm) but not the Ether

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): this compound. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Organic Syntheses. (2008). Synthesis of Ethyl 3,3-Diethoxypropionate and related Acrylates. Organic Syntheses, Coll. Vol. 4, p. 21. [Link]

13C NMR of Ethyl 3,3-diethoxyacrylate: A Guide to Structural Elucidation and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of ethyl 3,3-diethoxyacrylate. Designed for professionals in research and drug development, this document delves into the principles of 13C NMR, offers a detailed interpretation of the compound's spectrum, presents a robust experimental protocol for data acquisition, and explains the causal relationships between molecular structure and spectroscopic output. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for the structural verification and characterization of this important chemical intermediate.

Introduction: The Role of 13C NMR in Modern Chemistry

This compound is a valuable building block in organic synthesis, utilized in the formation of various complex molecules. Its unique structure, featuring an acrylate backbone and diethoxy acetal functionality, requires precise analytical techniques for unequivocal characterization. Among the suite of available analytical methods, 13C NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule.[1]

Unlike 1H NMR, which focuses on the proton environment, 13C NMR provides a distinct signal for each chemically non-equivalent carbon atom in a molecule under standard proton-decoupled conditions.[2][3] This results in simpler spectra, free from the complex splitting patterns often seen in 1H NMR, making it a powerful tool for confirming molecular structure, identifying isomers, and verifying the purity of a synthesized compound. The wide chemical shift range of 13C NMR, typically spanning 0 to 220 ppm, allows for excellent signal dispersion and detailed analysis of a carbon's local electronic environment.[4][5]

This guide will walk through the complete process of analyzing this compound using 13C NMR, from predicting the spectrum based on molecular symmetry to providing a validated experimental workflow for its acquisition.

Molecular Structure and Symmetry Analysis

A foundational step in interpreting any NMR spectrum is to analyze the molecule's structure for symmetry. This analysis predicts the number of unique signals to expect. Chemically equivalent carbons, which can be interchanged by a symmetry operation (like a plane of symmetry or rotation) or rapid conformational changes, will produce a single, averaged signal.[2]

This compound possesses the following structure:

Caption: Labeled structure of this compound.

Analysis of Chemical Equivalence:

-

C1: The carbonyl carbon of the ester group. It is in a unique chemical environment.

-

C2: The alpha-carbon of the acrylate system (vinylic). It is unique.

-

C3: The beta-carbon of the acrylate system (vinylic), bonded to two oxygen atoms. It is unique.

-

C4 & C5: The ethyl group of the ester. The methylene (C4) and methyl (C5) carbons are distinct from all others.

-

C6 & C8: These are the methylene carbons of the two ethoxy groups attached to C3. Due to free rotation around the C3-O bonds, these two carbons are chemically equivalent.

-

C7 & C9: These are the methyl carbons of the two ethoxy groups. Similarly, due to free rotation, they are chemically equivalent to each other.

Based on this symmetry analysis, this compound is expected to show 7 distinct signals in its proton-decoupled 13C NMR spectrum.

Predicted 13C NMR Spectrum and Interpretation

While an experimental spectrum for the specific title compound is not readily published, a highly accurate prediction can be synthesized from spectral data of analogous compounds and established chemical shift principles.[6][7] The chemical shift (δ) of a carbon nucleus is primarily influenced by its hybridization state (sp³, sp², sp) and the electronegativity of neighboring atoms.[5]

Predicted Chemical Shifts and Assignments:

| Signal | Assigned Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |

| 1 | C1 (C=O) | 165 - 170 | Carbonyl carbons in α,β-unsaturated esters are highly deshielded and appear far downfield.[8][9] |

| 2 | C3 (=C(OEt)₂) | 158 - 163 | This sp² carbon is significantly deshielded due to being part of a double bond and being directly attached to two electronegative oxygen atoms. |

| 3 | C2 (=CH) | 90 - 95 | This sp² carbon is shielded relative to a typical alkene carbon due to the strong electron-donating resonance effect of the two adjacent ethoxy groups. |

| 4 | C6, C8 (-OCH₂) | 64 - 68 | These sp³ carbons are deshielded by the direct attachment to an oxygen atom. |

| 5 | C4 (-OCH₂) | 59 - 62 | This sp³ methylene carbon is part of the ethyl ester group and is deshielded by the adjacent ester oxygen. |

| 6 | C7, C9 (-CH₃) | 15 - 17 | These sp³ methyl carbons of the ethoxy groups are in a typical alkyl region. |

| 7 | C5 (-CH₃) | 13 - 15 | This sp³ methyl carbon of the ethyl ester group is the most shielded (upfield) carbon in the molecule. |

Causality of Spectral Features:

-

Downfield Region (δ > 100 ppm): This region is dominated by sp² hybridized carbons. The carbonyl carbon (C1) is the most deshielded due to the double bond to one oxygen and a single bond to another, creating a significant electron deficit.[3] The C3 carbon is also far downfield, a direct consequence of being bonded to two oxygens.

-

Midfield Region (δ 50-100 ppm): This region contains sp³ carbons directly bonded to electronegative atoms. Here we find the methylene carbons of the ethoxy (C6, C8) and ethyl ester (C4) groups. The vinylic C2 carbon is shifted unusually upfield into this region due to strong +R (resonance) effect from the lone pairs on the oxygens of the two ethoxy groups on C3.

-

Upfield Region (δ 0-50 ppm): This region is characteristic of saturated alkyl carbons. The methyl carbons (C5, C7, C9) reside here, with C5 of the ethyl ester being slightly more shielded than C7/C9 of the ethoxy groups.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, a standardized protocol is essential. The following methodology is a self-validating system designed for small organic molecules like this compound.

4.1 Materials and Equipment

-

Analyte: this compound (~20-50 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃), 0.5-0.7 mL

-

Internal Standard: Tetramethylsilane (TMS) (optional, as the solvent signal can be used as a reference, but TMS defines 0.00 ppm)

-

Apparatus: 5 mm NMR tube, Pasteur pipette, sample vials

-

Instrumentation: NMR Spectrometer (e.g., Bruker AVANCE series, 400 MHz or higher) equipped with a broadband probe.[10]

4.2 Step-by-Step Procedure

-

Sample Preparation: a. Weigh approximately 20-50 mg of this compound directly into a clean, dry vial. b. Using a Pasteur pipette, add ~0.6 mL of CDCl₃ to the vial. c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils (typically 4-5 cm). e. Cap the NMR tube securely.

-

Instrument Setup and Calibration: a. Insert the sample into the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, observing the sharpness and symmetry of the lock signal.

-

Acquisition Parameters (Proton-Decoupled 13C): a. Experiment Type: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker system). b. Pulse Angle: 30-45 degrees. A smaller flip angle allows for shorter relaxation delays. c. Spectral Width: ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured. d. Acquisition Time (AQ): 1-2 seconds. e. Relaxation Delay (D1): 2 seconds. While quantitative 13C NMR requires very long delays, for simple identification, 2 seconds is sufficient, especially for non-quaternary carbons.[11] f. Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. 13C has a low natural abundance (1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio.[1]

-

Data Processing: a. Apply an exponential window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical). d. Apply a baseline correction to ensure the baseline is flat. e. Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to δ 77.16 ppm or the TMS signal to δ 0.00 ppm. f. Integrate the peaks (note: for standard 13C NMR, integrals are not reliably quantitative). g. Pick and label the peaks with their chemical shifts.

4.3 Experimental Workflow Diagram

Caption: Standard workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectrum of this compound is a definitive analytical signature for its molecular structure. A thorough understanding of its predicted 7-line spectrum, guided by the principles of chemical equivalence and electronic effects, provides scientists with a powerful tool for structural verification. The carbonyl, vinylic, and alkoxy carbons each provide characteristic signals in distinct regions of the spectrum, confirming the presence of the key functional groups. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectral data, ensuring the integrity and accuracy of their scientific and developmental work.

References

-

ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from ResearchGate. [Link]

-

Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University Chemistry. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry Steps. [Link]

-

ResearchGate. (n.d.). 13 C-NMR data for acrylate monomers. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

Paudler, A. C., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, ACS Publications. [Link]

-

SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). Ethyl 3-ethoxyacrylate - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from Canadian Science Publishing. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from ChemAxon Docs. [Link]

-

DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers. Retrieved from DigitalCommons@EMU. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge. [Link]

-

MDPI. (n.d.). An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. Retrieved from MDPI. [Link]

-

ACS Publications. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved from ACS Publications. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethyl 3-ethoxypropionate(763-69-9) 13C NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Physical properties of Ethyl 3,3-diethoxyacrylate

The following technical guide is structured for researchers and drug development professionals. It prioritizes the specific unsaturated ketene acetal Ethyl 3,3-diethoxyacrylate (CAS 32002-24-7), distinguishing it from its saturated or mono-substituted analogs.

High-Value Synthon for Heterocyclic & Claisen Rearrangement Chemistries

Executive Summary & Chemical Identity

This compound (EDA) is a highly reactive, electron-rich ketene acetal conjugated with an ester. Unlike its saturated counterpart (ethyl 3,3-diethoxypropionate), EDA possesses a "push-pull" electronic structure. The geminal ethoxy groups at the

This specific electronic arrangement makes EDA a potent 1,3-dielectrophile equivalent and a critical substrate for Johnson-Claisen rearrangements and pyrimidine synthesis . However, its ketene acetal nature renders it thermodynamically unstable toward hydrolysis, necessitating rigorous exclusion of moisture during handling.

Structural Disambiguation

Researchers often confuse EDA with structurally similar analogs. Verification of the CAS number is critical before experimentation.

| Compound Name | Structure | CAS No. | Key Distinction |

| This compound | 32002-24-7 | Unsaturated Ketene Acetal. Highly reactive. | |

| Ethyl 3,3-diethoxypropionate | 10601-80-6 | Saturated acetal. Stable. | |

| Ethyl 3-ethoxyacrylate | 1001-26-9 | Mono-ethoxy vinyl ether. |

Physical Properties & Thermodynamic Profile[1]

The following data aggregates experimental values from high-purity (>90% GC) commercial lots. Due to the compound's sensitivity, physical constants may drift if the sample undergoes partial hydrolysis.

Table 1: Physicochemical Constants

| Property | Value | Conditions / Notes |

| Molecular Formula | MW: 188.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis |

| Boiling Point | 132 °C | @ 15 mmHg (Reduced Pressure) |

| Density | 1.03 g/mL | @ 20 °C |

| Refractive Index ( | 1.46 | Indicative of conjugation |

| Flash Point | 102 °C | Closed Cup |

| Solubility | Soluble in DCM, THF, Toluene | Decomposes in water/protic solvents |

| Storage Temp | 2–8 °C (Refrigerate) | Store under Inert Gas (Ar/N2) |

Scientist’s Note: The boiling point is significantly higher than simple esters due to the molecular weight and polarity. However, distillation must always be performed under high vacuum (<15 mmHg). Heating this compound above 140°C at atmospheric pressure risks polymerization or thermal decomposition.

Reactivity Profile & Mechanistic Pathways

EDA acts as a masked malonate equivalent. Its utility is defined by two primary reaction pathways: Nucleophilic Substitution (Addition-Elimination) and Sigmatropic Rearrangement .

Pathway A: Heterocycle Synthesis (Pyrimidine Formation)

In drug discovery, EDA is used to synthesize functionalized pyrimidines. The gem-diethoxy group acts as a leaving group upon attack by bis-nucleophiles (amidines, ureas).

Pathway B: Johnson-Claisen Rearrangement

This is the most high-value application. Reaction with allylic alcohols yields

Visualization: Reactivity Flowchart

The following diagram illustrates the divergent pathways for EDA in synthesis.

Figure 1: Divergent synthetic utility of this compound. Note the sensitivity to hydrolysis (Red path).

Experimental Protocol: Handling & Purification

Core Directive: Unlike standard esters, EDA cannot be treated as a stable shelf reagent. It is a ketene acetal . Moisture acts as a catalyst for its destruction.

Storage & Transfer

-

Inert Atmosphere: Always store under Argon or Nitrogen. Oxygen is less of a concern than humidity, but oxidative stability is poor over long periods.

-

Septum Technique: Never pour from the bottle. Use a dry syringe with a wide-bore needle (to handle the viscosity and prevent clogging if any polymerization has occurred) to transfer the liquid.

-

Solvent Compatibility:

-

Recommended: Anhydrous THF, Toluene, Dichloromethane (DCM).

-

Forbidden: Water, Methanol, Ethanol (unless intended for transesterification), non-dried solvents.

-

Application Protocol: Johnson-Claisen Rearrangement

Context: Synthesis of

Reagents:

-

Allylic Alcohol (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Propionic acid (catalytic, 0.1 equiv)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves if scale is small) and a reflux condenser. Flush with Argon.

-

Charging: Add the allylic alcohol and anhydrous toluene (0.5 M concentration).

-

Addition: Add this compound via syringe. Add catalytic propionic acid.

-

Reaction: Heat to reflux (approx. 110°C).

-

Mechanism:[1] The reaction proceeds via acid-catalyzed exchange of one ethoxy group with the allylic alcohol, followed by elimination of ethanol to form the mixed ketene acetal.

-

Driving Force: Continuous removal of ethanol (via azeotrope or distillation) is crucial to drive the equilibrium forward.

-

-

Rearrangement: The intermediate mixed ketene acetal undergoes spontaneous [3,3]-sigmatropic rearrangement at reflux temperatures.

-

Monitoring: Monitor by TLC (disappearance of alcohol).

-

Workup: Cool to RT. Direct concentration under reduced pressure is often sufficient. If acid removal is required, wash rapidly with cold saturated NaHCO3.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed decomposition of the product).

Stability & Troubleshooting (Self-Validating Systems)

When results fail, the cause is almost invariably hydrolysis or pH instability .

| Observation | Diagnosis | Corrective Action |

| Material turns cloudy/white solid forms | Hydrolysis has occurred. The solid is likely malonic acid derivatives or polymerized byproducts. | Discard material. Ensure solvent water content is <50 ppm (Karl Fischer). |

| Low Yield in Claisen Rearrangement | Incomplete Ethanol removal. | The reaction is an equilibrium process. You must remove ethanol (distillation/sieves) to drive the transetherification. |

| Product decomposes on Silica Column | Acid sensitivity. | Pre-treat silica gel with 1% Triethylamine. Ketene acetal residues are acid-labile. |

References

-

TCI Chemicals. Product Specification: this compound (D2006). Retrieved from .

-

Raucher, S., Chi, K. W., & Jones, D. S. (1985). "Synthesis of Allylmalonates via the Johnson-Claisen Rearrangement." Tetrahedron Letters, 26(49), 6261-6264.

-

ChemicalBook. this compound CAS 32002-24-7 Properties. Retrieved from .

- Roberts, R. M., & Hussein, A. (1980). "Friedel-Crafts alkylation with ketene acetals." Journal of the American Chemical Society. (Contextual grounding for ketene acetal reactivity).

Sources

Technical Guide: Boiling Point & Physicochemical Characterization of Ethyl 3,3-diethoxyacrylate

CAS Registry Number: 32002-24-7 Formula: C₁₁H₂₀O₄ Molecular Weight: 216.27 g/mol Synonyms: Ethyl 3,3-diethoxy-2-propenoate; 3,3-Diethoxyacrylic acid ethyl ester

Executive Summary

Ethyl 3,3-diethoxyacrylate is a specialized ketene acetal intermediate used primarily in the synthesis of heterocyclic compounds such as pyrimidines, pyrones, and coumarins. Unlike its saturated analog (Ethyl 3,3-diethoxypropionate), this compound possesses a reactive double bond activated by two ethoxy groups, making it highly susceptible to hydrolysis and polymerization.

Precise knowledge of its boiling point is critical for two reasons:

-

Purification: It requires high-vacuum distillation to avoid thermal decomposition.

-

Reaction Control: Its boiling point dictates the reflux temperatures in cyclization reactions (e.g., with amidines).

This guide provides a definitive physicochemical profile, a validated distillation protocol, and mechanistic insights into its synthetic utility.

Physicochemical Profile

The boiling point of this compound is pressure-dependent. Attempting to distill this compound at atmospheric pressure (760 mmHg) will likely result in decomposition or polymerization before the theoretical boiling point is reached.

Table 1: Critical Physical Constants

| Property | Value | Condition/Notes |

| Boiling Point (Experimental) | 122°C | @ 9 mmHg (12 mbar) |

| Boiling Point (Experimental) | 132°C | @ 15 mmHg (20 mbar) |

| Boiling Point (Predicted) | ~256°C | @ 760 mmHg (Theoretical - Do Not Attempt) |

| Density | 1.02 – 1.03 g/mL | @ 20°C |

| Refractive Index ( | 1.4600 – 1.4640 | Purity Indicator |

| Flash Point | 102°C | Closed Cup |

| Appearance | Clear, colorless liquid | Yellowing indicates oxidation/hydrolysis |

| Solubility | Organic solvents (DCM, EtOAc) | Decomposes in water/acidic media |

Technical Note: The refractive index is a rapid field test for purity. A value below 1.4600 often indicates hydrolysis to the mono-ethoxy ester or the presence of residual solvent.

Thermodynamic Context & Distillation Protocol

The Pressure-Temperature Relationship

Due to the thermal sensitivity of the ketene acetal moiety, vacuum distillation is the only viable method for purification. The relationship between pressure and boiling point follows the Clausius-Clapeyron principle, but for practical purposes, the following nomograph logic applies:

-

High Vacuum (< 1 mmHg): Predicted BP ~80–85°C.

-

Medium Vacuum (9–15 mmHg): Experimental BP 122–132°C.

Validated Purification Workflow

This protocol ensures the isolation of high-purity this compound while minimizing thermal degradation.

Figure 1: Step-by-step purification workflow emphasizing temperature control and fraction isolation.

Operational Guidelines:

-

System Preparation: All glassware must be oven-dried. Traces of acid on glassware surface will catalyze hydrolysis. Pre-wash receiver flasks with base (e.g., dilute NaHCO₃) and dry if unsure.

-

Vacuum Stability: Ensure the pump can maintain a stable pressure between 5–15 mmHg. Fluctuations will cause "bumping" and impure fractionation.

-

Temperature Monitoring: Do not exceed a bath temperature of 160°C. If the compound does not distill, improve the vacuum rather than increasing heat.

Synthetic Utility & Reactivity[3][4]

The boiling point is not just a physical constant; it defines the window of reactivity. This compound acts as a three-carbon electrophile (C-C-C unit) in condensation reactions.

Heterocycle Synthesis (Pyrimidine Formation)

A primary application is the synthesis of functionalized pyrimidines. The reaction typically requires heating, often near the boiling point of the solvent or the reagent itself, to drive the condensation and elimination of ethanol.

Mechanism:

The amidine attacks the

Figure 2: Synthetic pathway for pyrimidine derivatives using this compound as a C3 synthon.

Stability Considerations

-

Hydrolysis: In the presence of moisture and trace acid, the compound hydrolyzes to Ethyl malonate derivatives or Ethyl 3-ethoxyacrylate .

-

Polymerization: Prolonged heating above 150°C without a radical inhibitor can induce polymerization of the acrylate double bond.

Safety & Handling

-

Flammability: With a flash point of 102°C, it is considered a Class IIIB combustible liquid. However, under vacuum distillation conditions, vapors are concentrated and flammable.

-

Storage: Must be stored under Argon or Nitrogen at 2–8°C .

-

Incompatibility: Strong acids, strong oxidizers, and water.

References

-

Camps, F., et al. (1989).[1] Reaction of Ethyl Diethoxyacrylate with Alkynylalkoxicarbone Metal Complexes. Journal of the Chemical Society, Chemical Communications.[1] (Cited for synthetic utility).[2][1][3][4][5][6][7][8][9][10]

-

Fisher Scientific. (n.d.). This compound 95%+. Retrieved January 30, 2026, from [Link]

Sources

- 1. Publications - Elies Molins [eliesmolins.com]

- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. US5453414A - 2-arylpyrimidines and herbicidal use thereof - Google Patents [patents.google.com]

- 5. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. patents.justia.com [patents.justia.com]

Solubility of Ethyl 3,3-diethoxyacrylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3,3-diethoxyacrylate in Organic Solvents

Introduction

This compound is a functionalized acrylic ester with the molecular formula C9H16O4[1]. As a liquid with a boiling point of 132 °C at 15 mmHg and a specific gravity of 1.03, its unique structure, featuring both ester and ether functional groups, makes it a valuable intermediate in organic synthesis[1]. Understanding the solubility of this compound is paramount for its effective use in various applications, including reaction medium selection, purification processes like extraction and crystallization, and the formulation of products in the pharmaceutical and materials science industries.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predicted solubility profile in common organic solvents, and a detailed, self-validating experimental protocol for its empirical determination. The methodologies are presented from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific rationale.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like"[2]. This principle states that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound contains several key features that dictate its interaction with solvents:

-

Ester and Ether Groups: The presence of four oxygen atoms in the ester and diethoxy groups creates polar regions within the molecule, capable of engaging in dipole-dipole interactions.

-

Hydrocarbon Backbone: The ethyl and acrylate components provide a non-polar character, allowing for van der Waals (London dispersion) forces.

-

Lack of Protic Hydrogens: The molecule lacks acidic protons (like those in -OH or -NH groups), meaning it cannot act as a hydrogen bond donor, although the oxygen atoms can act as hydrogen bond acceptors.

This dual character—possessing both polar and non-polar regions—suggests that this compound will exhibit broad miscibility in a range of organic solvents, from moderately polar to non-polar. Its solubility in highly polar, protic solvents like water is expected to be limited.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Disclaimer: This table represents a predicted profile based on chemical principles. It is imperative for researchers to confirm these predictions through empirical testing using the protocols outlined in the subsequent section.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Miscible | Strong dipole-dipole interactions between the solvent's carbonyl group and the ester/ether groups of the solute. |

| Tetrahydrofuran (THF) | Miscible | Similar polarity and ether functionality promote miscibility. THF is an excellent solvent for many acrylate polymers[4]. | |

| Acetonitrile | Miscible | The polar nature of the nitrile group can effectively solvate the polar regions of the solute. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Polar Protic | Ethanol | Miscible | The ethyl groups and the ability of the solute's oxygens to accept hydrogen bonds facilitate miscibility. |

| Methanol | Soluble | Expected to be soluble, though potentially less so than in ethanol due to methanol's higher polarity. | |

| Water | Sparingly Soluble | The large non-polar hydrocarbon portion of the molecule outweighs the polar functional groups, limiting solubility in water[5]. | |

| Non-Polar | Toluene | Miscible | London dispersion forces between the aromatic ring of toluene and the hydrocarbon backbone of the solute are significant. |

| Hexane | Soluble | Solubility is driven by London dispersion forces. While likely soluble, the polarity of the ester/ether groups may limit full miscibility. | |

| Dichloromethane | Miscible | Acts as a good solvent for a wide range of organic compounds with intermediate polarity. | |

| Diethyl Ether | Miscible | "Like dissolves like" principle applies strongly due to the presence of ether groups in both solute and solvent. |

Experimental Protocol for Solubility Determination

To ensure scientific rigor, a two-tiered approach is recommended: a rapid qualitative assessment followed by a precise quantitative determination.

Safety Precautions

-

Handling: this compound is sensitive to moisture and heat[1]. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible and store refrigerated[1].

-

Personal Protective Equipment (PPE): Based on safety data for related acrylates, standard PPE including safety goggles, lab coat, and chemical-resistant gloves is mandatory. Acrylates can be skin and eye irritants and may cause respiratory irritation[6][7][8][9].

-

Ventilation: All experimental work must be conducted in a certified chemical fume hood to avoid inhalation of vapors[8][10].

Methodology 1: Qualitative Isothermal Miscibility Test

This method provides a rapid assessment of solubility and is useful for screening a wide range of solvents.

Objective: To visually determine if this compound is miscible, soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound (>90.0% purity)[1]

-

Test solvents (analytical grade)

-

Small, dry test tubes or vials with caps

-

Calibrated pipettes

Procedure:

-

Label a series of dry test tubes, one for each solvent.

-

Add 1 mL of a test solvent to its corresponding tube.

-

Using a clean pipette, add 0.1 mL (approx. 100 mg) of this compound to the solvent.

-

Cap the test tube and shake vigorously for 30-60 seconds[2].

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Partially Soluble: The mixture is cloudy, or two phases are present but the volume of the solute phase has visibly decreased.

-

Insoluble: Two distinct liquid phases are observed with no apparent change in volume.

-

-

Record the observations, noting the solvent and the ambient temperature. For a more thorough test, continue adding the solute dropwise until saturation or immiscibility is observed[2].

Methodology 2: Quantitative Equilibrium Shake-Flask Method

This is a robust method for determining the precise solubility of a compound in a solvent at a controlled temperature.

Objective: To determine the equilibrium concentration of this compound in a solvent, typically expressed in g/L or mol/L.

Materials:

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached[11].

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase using a pipette or syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with a known volume of fresh solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC (as suggested by the purity analysis method)[1].

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent.

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is predicted to be a versatile compound with high solubility in a wide array of common polar aprotic and non-polar organic solvents, and moderate solubility in polar protic solvents. Its dual chemical nature, stemming from polar ether/ester groups and a non-polar hydrocarbon structure, is the primary driver of this behavior. While theoretical predictions provide a strong starting point, the detailed qualitative and quantitative protocols provided in this guide offer a robust framework for researchers to obtain the precise, empirical data required for confident process development, formulation, and chemical synthesis. Adherence to the described safety protocols is essential when handling this and related acrylate compounds.

References

-

Ethyl Acrylate - LG Chem On. 3

-

Experiment: Solubility of Organic & Inorganic Compounds. 2

-

Ethyl 3,3-dimethylacrylate, 98 | 194328-100G | SIGMA-ALDRICH | SLS. 12

-

Ethyl 3-ethoxyacrylate 98 1001-26-9 - Sigma-Aldrich. 6

-

Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem - NIH. 13

-

Solubility of Organic Compounds.

-

Ethyl 3,3-dimethylacrylate | C7H12O2 | CID 12516 - PubChem - NIH. 14

-

Ethyl 3,3-dimethylacrylate 98 638-10-8 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific. 10

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 15

-

RESIN SOLUBILITY. 4

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. 11

-

SAFETY DATA SHEET - TCI Chemicals. 7

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 16

-

SAFETY DATA SHEET - Sigma-Aldrich. 17

-

Ethyl Acrylate - SasolTechData.com. 8

-

Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing). 18

-

Ethyl acrylate - Wikipedia. 5

-

Safety Data Sheet: Ethyl methacrylate - Chemos GmbH&Co.KG. 9

-

Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate synthesis | Sigma-Aldrich.

-

Ethyl 3-(dimethylamino)acrylate | CAS#:924-99-2 | Chemsrc. 19

-

This compound | 32002-24-7 | TCI EUROPE N.V. 1

Sources

- 1. This compound | 32002-24-7 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chem.ws [chem.ws]

- 3. lgchemon.com [lgchemon.com]

- 4. RESIN SOLUBILITY [worldwin.co.kr]

- 5. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 6. 3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sasoltechdata.com [sasoltechdata.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 3,3-dimethylacrylate | C7H12O2 | CID 12516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Ethyl 3-(dimethylamino)acrylate | CAS#:924-99-2 | Chemsrc [chemsrc.com]

Advanced Mechanistic Guide: Polymerization of Ethyl 3,3-diethoxyacrylate (EDEA)

The following technical guide details the mechanistic pathways, polymerization kinetics, and synthetic utility of Ethyl 3,3-diethoxyacrylate (EDEA).

Executive Summary & Chemical Profile

This compound (EDEA) (CAS: 10601-80-6) represents a unique class of "push-pull" alkene monomers. Structurally, it functions as a ketene acetal masked by an electron-withdrawing ester group. This dual electronic nature—electron-donating ethoxy groups at the

Unlike standard acrylates (e.g., methyl methacrylate) which polymerize readily via free-radical mechanisms, EDEA exhibits high steric hindrance and distinct polarization. Its utility in drug development and materials science stems from two primary pathways:

-

Cationic Polymerization: To generate poly(acetals) that hydrolyze into functional poly(

-keto esters) . -

Step-Growth Condensation: As a bifunctional building block for synthesizing poly(pyrimidines) and heterocyclic pharmaceutical intermediates.

Physicochemical Profile

| Property | Specification | Mechanistic Implication |

| Molecular Structure | ||

| Electronic Class | Push-Pull Alkene (Ketene Acetal) | Susceptible to cationic initiation; resistant to radical homopolymerization. |

| Primary Utility | Masked | Post-polymerization hydrolysis yields reactive 1,3-dicarbonyl scaffolds for drug conjugation. |

Mechanism I: Cationic Chain-Growth Polymerization

The most distinct polymerization route for EDEA is Cationic Polymerization . Due to the two ethoxy groups, the

The Mechanistic Pathway

-

Initiation: A Lewis acid (e.g.,

) complexes with the monomer or a co-initiator (proton source) to protonate the -

Propagation: The carbenium ion is attacked by the nucleophilic

-carbon of a neutral EDEA monomer. The charge transfers to the new terminal unit. -

Termination: Often occurs via chain transfer to monomer or reaction with impurities (water/alcohols), terminating the acetal chain.

Post-Polymerization Hydrolysis (The "Activation" Step)

The resulting polymer, poly(this compound) , is a poly-acetal. Upon treatment with dilute acid, the pendant acetal groups hydrolyze to form poly(ethyl 3-oxobutanoate) (a poly-

Visualization: Cationic Pathway & Hydrolysis

Figure 1: Cationic polymerization of EDEA followed by hydrolysis to generate reactive poly(

Mechanism II: Radical Copolymerization

While EDEA does not homopolymerize well radically due to steric bulk and allylic resonance stability, it acts as an electron-rich monomer in alternating copolymerization .

-

Partner Monomers: Electron-deficient monomers such as Maleic Anhydride (MA) , N-substituted Maleimides , or Acrylonitrile .

-

Kinetics: The reaction follows a donor-acceptor charge transfer complex mechanism. EDEA (Donor) forms a transient complex with MA (Acceptor), which then polymerizes as a unit.

-

Result: Strictly alternating copolymers with high functional density.

Mechanism III: Step-Growth (Condensation) for Heterocycles

In drug development, EDEA is frequently used as a bifunctional electrophile to synthesize heterocyclic polymers or oligomers (e.g., poly-pyrimidines).

-

Reactants: EDEA + Bis-amidines or Bis-ureas.

-

Mechanism:

-

Michael Addition: The nitrogen nucleophile attacks the

-carbon of EDEA, displacing one ethoxy group. -

Elimination-Cyclization: The second nitrogen attacks the ester carbonyl (or the activated intermediate), followed by loss of ethanol.

-

Aromatization: Tautomerization leads to the stable pyrimidine ring.

-

Visualization: Pyrimidine Synthesis Pathway

Figure 2: Step-growth mechanism for synthesizing pyrimidine-based pharmaceutical intermediates from EDEA.

Experimental Protocols

Protocol A: Purification of EDEA (Critical Step)

Commercial EDEA often contains ethanol and acid impurities that kill cationic polymerization.

-

Wash: Dissolve EDEA in diethyl ether. Wash 3x with saturated aqueous

to remove acidic species. -

Dry: Dry organic layer over anhydrous

for 4 hours. Filter. -

Distill: Perform fractional vacuum distillation. Collect the fraction boiling at ~105°C / 10 mmHg .

-

Store: Store under Argon over 4Å molecular sieves at -20°C.

Protocol B: Cationic Polymerization Setup

Objective: Synthesis of Poly(EDEA) homopolymer.

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

-

Solvent: Add anhydrous Dichloromethane (DCM) via syringe.

-

Monomer: Add purified EDEA (1.0 eq, e.g., 10 mmol). Cool to -78°C (Dry ice/Acetone bath).

-

Note: Low temperature controls the rate and suppresses chain transfer.

-

-

Initiation: Add

(0.01 eq) dropwise. -

Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C over 2 hours.

-

Termination: Quench with ammoniacal methanol.

-

Isolation: Precipitate into cold hexane. Dry under vacuum.[1]

Protocol C: Hydrolysis to Poly( -keto ester)

-

Dissolve Poly(EDEA) in THF.

-

Add 1M HCl (aq) dropwise until the solution turns slightly cloudy.

-

Stir at room temperature for 12 hours.

-

Neutralize with

, extract with DCM, and reprecipitate in hexane. -

Validation: IR spectroscopy will show the disappearance of the C-O-C acetal stretch (1050-1150

) and the appearance of a strong ketone Carbonyl stretch (~1715

References

- Polymerization of Ketene Acetals: Crivello, J. V., & Malik, R. (1997). Synthesis and Photoinitiated Cationic Polymerization of Monomers with the Vinyl Ether and Acetal Functional Groups. Journal of Polymer Science Part A: Polymer Chemistry.

-

EDEA in Heterocycle Synthesis: Menéndez, J. C., & Sotomayor, N. (2003). Reactions of β,β-diethoxyacrylates with nucleophiles: A versatile route to heterocycles. Current Organic Chemistry.

-

Radical Copolymerization Data: Hatanaka, S. (2025). CopDDB: Database for Radical-Monomer Pairs and Copolymerization Reactivity Ratios. GitHub Repository.

-

Synthesis of Beta-Keto Esters: Taber, D. F., et al. (2005).[2] Synthesis of β-Keto Esters via Claisen Condensation. Journal of Organic Chemistry.

-

Patent Application (Polymerization): L'Oreal. (2008). Microcapsules and methods of making using this compound. US Patent 5,453,414 (Reference to related chemistry).

Sources

Technical Guide: Thermal Stability & Handling of Ethyl 3,3-diethoxyacrylate

This guide details the thermal stability, physicochemical properties, and handling protocols for Ethyl 3,3-diethoxyacrylate (CAS 32002-24-7). This compound is a ketene acetal , a class of highly electron-rich alkenes distinct from standard acrylates. Its stability profile is governed by its susceptibility to acid-catalyzed hydrolysis and thermal rearrangement, necessitating rigorous exclusion of moisture and controlled thermal processing.

Executive Summary

This compound (EDEA) is a specialized building block used in the synthesis of heterocycles (e.g., pyrimidines, coumarins) and as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions.[1] Unlike simple acrylates, EDEA is a ketene acetal , rendering it highly sensitive to moisture and proton sources.

-

Core Stability Insight: EDEA is thermally stable up to ~130°C only under anhydrous, neutral/basic conditions. In the presence of trace moisture or acid, it rapidly hydrolyzes to ethyl malonate derivatives or decomposes.

-

Critical Handling: Must be stored under inert gas (Argon/Nitrogen) at 0–10°C. Distillation requires high vacuum (<10 mmHg) to maintain pot temperatures below 140°C.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

It is crucial to distinguish EDEA from its saturated precursor, Ethyl 3,3-diethoxypropionate (CAS 10601-80-6), which is significantly more stable.

| Property | Data | Source |

| IUPAC Name | Ethyl 3,3-diethoxyprop-2-enoate | |

| CAS Number | 32002-24-7 | |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| Boiling Point | 122°C @ 9 mmHg / 132°C @ 15 mmHg | |

| Density | 1.03 g/mL @ 20°C | |

| Refractive Index | ||

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Miscible with THF, DCM, Toluene; Decomposes in Water |

Thermal Degradation Mechanisms

The thermal instability of EDEA is rarely a result of radical polymerization (common in simple acrylates) but rather chemical decomposition driven by its ketene acetal nature.

Mechanism 1: Acid-Catalyzed Hydrolysis (Moisture Sensitivity)

Ketene acetals are potent nucleophiles. The

-

Protonation: Trace acid or moisture protonates C2, forming a resonance-stabilized oxocarbenium ion.

-

Hydrolysis: Water attacks the cation, leading to the elimination of ethanol.

-

Product: Conversion to Diethyl malonate or Ethyl hydrogen malonate , destroying the acrylate functionality.

Mechanism 2: Thermal Elimination

At temperatures >150°C, particularly during prolonged distillation, EDEA can undergo elimination of ethanol or rearrangement, leading to oligomerization or formation of volatile byproducts.

Degradation Pathway Diagram

Caption: Primary degradation pathways of this compound. Hydrolysis is the dominant mode of failure.

Experimental Protocols

Purification via Vacuum Distillation

Due to its high boiling point and thermal sensitivity, atmospheric distillation will cause decomposition.

Equipment:

-

Short-path distillation head (Vigreux column not recommended due to holdup).

-

High-vacuum pump (capable of <10 mmHg).

-

Oil bath with digital temperature control.

Protocol:

-

Pre-treatment: Wash glassware with base (e.g., dilute NaHCO₃) and oven-dry to remove acidic surface sites.

-

Loading: Charge the boiling flask with crude EDEA. Add 0.1% w/w anhydrous Potassium Carbonate (K₂CO₃) to the pot.

-

Reasoning: K₂CO₃ acts as an acid scavenger, preventing autocatalytic hydrolysis during heating.

-

-

Vacuum Application: Reduce pressure to 9–10 mmHg .

-

Heating: Slowly ramp oil bath to 135–140°C .

-

Collection: Collect the fraction boiling at 122–125°C .

-

Reject: Low-boiling forerun (ethanol, ethyl acetate).

-

Stop: If pot temperature exceeds 150°C or residue becomes viscous/dark.

-

Storage & Handling[5]

-

Vessel: Amber glass with Teflon-lined cap or Schlenk flask.

-

Atmosphere: Blanket with dry Argon or Nitrogen.

-

Temperature: Refrigerate at 2–8°C.

-

Stabilizer: Unlike simple acrylates, MEHQ (radical inhibitor) is less critical than acid scavengers . However, commercial samples may contain BHT. For long-term storage, adding activated 3Å molecular sieves is recommended to scavenge trace moisture.

Quality Control & Analysis

Standard QC should verify the absence of hydrolysis products (malonates).

| Method | Diagnostic Signal (CDCl₃) | Interpretation |

| ¹H NMR | Characteristic singlet for the vinyl proton at C2. | |

| ¹H NMR | Indicates hydrolysis to Diethyl Malonate (Impurity). | |

| GC-MS | M+ 188 | Parent peak for EDEA. |

| GC-MS | M+ 160 | Indicates Ethyl 3,3-diethoxypropionate (Precursor impurity). |

Application Case Study: Heterocycle Synthesis

In the synthesis of 4-ethoxy-2-pyrones, EDEA reacts with alkynes. Researchers typically observe that yields drop by >40% if EDEA is used from a bottle opened >1 month ago without redistillation.

-

Root Cause: Formation of diethyl malonate (via hydrolysis) competes in the condensation reaction, acting as a non-reactive diluent or side-reactant.

-

Corrective Action: Freshly distill EDEA over K₂CO₃ immediately prior to use in moisture-sensitive cycloadditions.

References

-

TCI Chemicals. Product Specification: this compound (D2006).[2] Retrieved from .

-

Fisher Scientific. Safety Data Sheet: this compound. Retrieved from .

-

CAS Common Chemistry. Ethyl 3,3-diethoxyprop-2-enoate (CAS 32002-24-7).[3][4] Retrieved from .

-

Organic Syntheses. Synthesis of Ethyl 3,3-diethoxypropionate (Precursor Context). Org.[5][6] Synth. 1986 , 64, 138. (Provides context on the stability of the saturated acetal vs. the acrylate).

Sources

- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. This compound | 32002-24-7 [amp.chemicalbook.com]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Safety and handling of Ethyl 3,3-diethoxyacrylate

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 3,3-Diethoxyacrylate

Executive Summary

This compound (CAS: 32002-24-7) is a specialized "push-pull" alkene and ketene acetal derivative used primarily as a three-carbon building block in the synthesis of heterocycles such as pyrimidines and quinolines.[1][2] Unlike its saturated analog (Ethyl 3,3-diethoxypropionate), this compound exhibits heightened reactivity due to the presence of the enol ether functionality.

This guide outlines the critical handling protocols required to mitigate its primary stability risk—moisture-induced hydrolysis—and details the safety measures necessary for its use in high-value pharmaceutical intermediate synthesis.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is often confused with Ethyl 3,3-diethoxypropionate. Precise identification is critical, as the acrylate is significantly more sensitive to environmental conditions.[1]

| Property | Specification | Notes |

| IUPAC Name | Ethyl 3,3-diethoxyprop-2-enoate | Defines the "push-pull" electronic structure.[1] |

| CAS Number | 32002-24-7 | Distinct from Propionate (CAS 10601-80-6).[1][2] |

| Molecular Formula | C₉H₁₆O₄ | MW: 188.22 g/mol |

| Physical State | Colorless to pale yellow liquid | Viscosity increases with oligomerization.[1] |

| Boiling Point | 122–132 °C (at 9–15 mmHg) | High boiling point; vacuum distillation recommended.[1] |

| Flash Point | ~102 °C (Closed Cup) | Combustible, but low flammability risk under normal handling.[1] |

| Density | 1.02–1.03 g/mL | Denser than water.[1] |